4-Amino-6-chloropyridin-2-ol
Overview
Description
4-Amino-6-chloropyridin-2-ol is an organic compound with the molecular formula C5H5ClN2O. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2), a chlorine atom (-Cl), and a hydroxyl group (-OH) attached to the pyridine ring. This compound is known for its versatility and is used in various chemical and pharmaceutical applications.
Scientific Research Applications
4-Amino-6-chloropyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is utilized in the synthesis of pharmaceutical compounds, such as anti-inflammatory agents and antimicrobial drugs.
Industry: It is employed in the production of dyes, pigments, and agrochemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrimidines, a class of compounds to which 4-amino-6-chloropyridin-2-ol belongs, exhibit a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with its targets to suppress inflammation.
Biochemical Pathways
Given the anti-inflammatory activities of pyrimidines , it can be inferred that the compound may affect pathways related to inflammation.
Result of Action
Based on the known anti-inflammatory effects of pyrimidines , it can be inferred that the compound may have a suppressive effect on inflammation at the molecular and cellular levels.
Action Environment
It is recommended to keep the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloropyridin-2-ol typically involves the chlorination of 4-amino-2-hydroxypyridine. One common method includes the reaction of 4-amino-2-hydroxypyridine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 6-position of the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The process often involves continuous flow reactors to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-chloropyridin-2-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce corresponding ketones, aldehydes, or amines.
Comparison with Similar Compounds
4-Amino-2-chloropyridine: Similar in structure but lacks the hydroxyl group, making it less versatile in certain reactions.
6-Chloro-2-pyridinol: Similar but lacks the amino group, affecting its reactivity and applications.
2-Amino-6-chloropyridine: Similar but lacks the hydroxyl group, impacting its chemical behavior and uses.
Uniqueness: 4-Amino-6-chloropyridin-2-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality allows it to participate in a broader range of synthetic transformations and applications compared to its similar counterparts .
Properties
IUPAC Name |
4-amino-6-chloro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJGBNCIAXXTJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729346 | |
Record name | 4-Amino-6-chloropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227600-15-8 | |
Record name | 4-Amino-6-chloropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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